Product packaging for 2-(4-Isopropylphenyl)propanoic acid(Cat. No.:)

2-(4-Isopropylphenyl)propanoic acid

Cat. No.: B15126327
M. Wt: 192.25 g/mol
InChI Key: DESVPZPAXGJCGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(4-Isopropylphenyl)propanoic acid (CAS Number: 3585-48-6) is an organic compound with the molecular formula C12H16O2 and a molecular weight of 192.25 g/mol . This compound is also known by several synonyms, including p-Isopropylhydratropic acid and alpha-Methyl-4-(1-methylethyl)benzeneacetic acid . It is characterized by the SMILES notation CC(C1=CC=C(C(C)C)C=C1)C(O)=O, which describes its propanoic acid chain linked to a 4-isopropylphenyl group . As a specialist chemical, it serves as a valuable intermediate and building block in organic synthesis and medicinal chemistry research. The compound's structure, which features a chiral center and an aromatic ring with an isopropyl substituent, makes it a point of interest for developing novel synthetic methodologies and for studying structure-activity relationships. Researchers utilize this high-quality compound in various non-clinical, laboratory-scale investigations. It is supplied with a Certificate of Analysis to ensure quality and consistency for your research applications . This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16O2 B15126327 2-(4-Isopropylphenyl)propanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

2-(4-propan-2-ylphenyl)propanoic acid

InChI

InChI=1S/C12H16O2/c1-8(2)10-4-6-11(7-5-10)9(3)12(13)14/h4-9H,1-3H3,(H,13,14)

InChI Key

DESVPZPAXGJCGM-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Preparative Chemistry of 2 4 Isopropylphenyl Propanoic Acid

Established Synthetic Pathways to 2-(4-Isopropylphenyl)propanoic acid

The synthesis of this compound has been accomplished through various established pathways, evolving from complex, multi-step procedures to more streamlined and efficient methods.

Friedel-Crafts Acylation and Subsequent Transformations

A cornerstone in the synthesis of this compound is the Friedel-Crafts acylation of isobutylbenzene (B155976). vaia.comcentral.edu This reaction introduces an acyl group to the aromatic ring, forming the key intermediate, 4'-isobutylacetophenone (B122872). vaia.comsciencesnail.com The traditional method, known as the Boots process, utilized acetyl chloride as the acylating agent and aluminum chloride (AlCl₃) as a Lewis acid catalyst. vaia.comsciencesnail.com

Following the initial acylation, the subsequent transformations to yield the final carboxylic acid product differ significantly between the historical and more modern established routes:

The Boots Process : This original six-step synthesis, developed in the 1960s, involved a series of reactions following the Friedel-Crafts acylation. scheikundeinbedrijf.nlugal.ro These included a Darzens reaction with ethyl chloroacetate (B1199739) to form an α,β-epoxy ester, which then underwent hydrolysis and decarboxylation to yield an aldehyde. sciencesnail.com The aldehyde was then condensed with hydroxylamine (B1172632) to form an aldoxime, which was dehydrated to a nitrile. sciencesnail.com The final step was the hydrolysis of the nitrile group to the desired carboxylic acid. sciencesnail.com

The BHC Process : A more streamlined, three-step synthesis was later developed by the BHC Company. sciencesnail.comscheikundeinbedrijf.nl This route also begins with a Friedel-Crafts acylation of isobutylbenzene, but it uses acetic anhydride (B1165640) with anhydrous hydrogen fluoride (B91410) (HF), which acts as both catalyst and solvent. sciencesnail.comausetute.com.au The resulting 4'-isobutylacetophenone is then reduced to an alcohol via catalytic hydrogenation. sciencesnail.com The final step is a palladium-catalyzed carbonylation, where carbon monoxide is introduced to form the propanoic acid moiety directly. sciencesnail.comausetute.com.au

Multi-Step Synthetic Strategies from Precursors

Several multi-step strategies commencing from different chemical precursors have been established for the synthesis of this compound.

Starting PrecursorKey Synthetic StepsNumber of StepsReference
IsobutylbenzeneBoots Process: Friedel-Crafts acylation, Darzens reaction, hydrolysis, decarboxylation, aldoxime formation, nitrile hydrolysis.6 sciencesnail.comscheikundeinbedrijf.nl
IsobutylbenzeneBHC Process: Friedel-Crafts acylation, catalytic hydrogenation, carbonylation.3 sciencesnail.comscheikundeinbedrijf.nl
IsobutylbenzeneFriedel-Crafts acylation, carbonyl reduction, chloride substitution, Grignard reaction, and carboxylation.5 central.edumedicilon.com
BenzeneFriedel-Crafts acylation (to make isobutylbenzene), Clemmensen reduction, followed by the six-step Boots process.8 sciencesnail.com
p-XyleneSequential C-H functionalization via a 'superbase' (LICKOR-type), followed by alkylation and carboxylation.3 nih.govresearchgate.net

The original Boots process is a classic example of a lengthy synthetic route, requiring six steps from isobutylbenzene. sciencesnail.comscheikundeinbedrijf.nl An alternative five-step laboratory synthesis also starting from isobutylbenzene involves a Friedel-Crafts acylation, reduction of the resulting ketone, substitution to form a chloride, and finally, a Grignard reaction followed by carboxylation. central.edumedicilon.com More fundamental approaches have even started from benzene, which first requires a two-step synthesis to produce the necessary isobutylbenzene precursor before proceeding with the six-step Boots process. sciencesnail.com A more recent development utilizes p-xylene, an inexpensive starting material, in a three-step flow synthesis involving chemoselective metalation and subsequent functionalization. nih.govresearchgate.net

Conventional Carboxylic Acid Synthesis Routes

The final step in any synthesis of this compound is the formation of the carboxylic acid group. Several conventional methods are employed to achieve this transformation:

Hydrolysis of Nitriles : The Boots process culminates in the acid-catalyzed hydrolysis of a nitrile (cyanide) functional group to the carboxylic acid. sciencesnail.com

Carbonylation of Alcohols : The BHC process utilizes a more direct palladium-catalyzed reaction where carbon monoxide is added to the alcohol intermediate to form the final product. sciencesnail.comausetute.com.au

Carboxylation of Grignard Reagents : In some laboratory-scale syntheses, a Grignard reagent is prepared from the corresponding halide and then reacted with solid carbon dioxide (dry ice) in an ether solvent, followed by acidic workup to produce the carboxylic acid. central.edumedicilon.com

Electrochemical Carboxylation : Advanced methodologies have explored the direct electrochemical reaction of a quaternary ammonium (B1175870) salt with carbon dioxide, eliminating the need for metal catalysts or external reducing agents. nih.gov

Green Chemistry Approaches in this compound Synthesis

The synthesis of this compound has become a textbook example of the application of green chemistry principles in the pharmaceutical industry. ugal.ro The transition from the traditional Boots process to the BHC process highlights significant advancements in sustainable chemical manufacturing. sciencesnail.comugal.ro

Environmentally Benign Reaction Conditions and Solvent Selection

A key aspect of greening the synthesis of this compound involves the selection of catalysts and solvents that minimize environmental impact. The BHC process is exemplary in this regard, replacing the hazardous aluminum chloride catalyst used in the Boots process with anhydrous hydrogen fluoride (HF). chemistryforsustainability.orgucl.ac.uk The HF serves as both the catalyst and the solvent for the initial acylation step and, crucially, can be recovered and reused with over 99% efficiency. chemistryforsustainability.org This approach nearly eliminates aqueous salt waste and the need for other organic solvents in this step. chemistryforsustainability.org

Further innovations include the development of continuous-flow synthesis processes. medicilon.comucl.ac.uk These systems, sometimes employing microreactors, can significantly reduce reaction times, enhance safety, and improve process control. medicilon.comnih.govucl.ac.uk For instance, a continuous-flow method starting from isobutylbenzene and propionic acid reported a total reaction time of about 10 minutes. medicilon.com Other research has focused on using heterogeneous catalysts, such as strong protic acids immobilized on silica (B1680970) gel, to facilitate reactions in a more environmentally friendly manner by simplifying catalyst separation and reducing waste. researchgate.net

Atom Economy and Waste Reduction Strategies in Synthesis

Atom economy is a central principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. The two main industrial syntheses of this compound offer a stark contrast in this regard.

Comparison of Boots and BHC Synthesis Routes

Feature Boots Process (Traditional) BHC Process (Green) Reference
Number of Steps 6 3 sciencesnail.comscheikundeinbedrijf.nlugal.ro
Atom Economy ~40% ~77-80% sciencesnail.comscheikundeinbedrijf.nlugal.romonash.edu
Key Reagents Acetyl chloride, AlCl₃, ethyl chloroacetate, hydroxylamine Acetic anhydride, HF, H₂, CO, Pd catalyst sciencesnail.comausetute.com.au

| Waste Products | Large quantities of AlCl₃ hydrate (B1144303) and other inorganic salts | Acetic acid (recoverable), one molecule of water | scheikundeinbedrijf.nlugal.romonash.edu |

The traditional six-step Boots process has a low atom economy of approximately 40%. scheikundeinbedrijf.nlugal.romonash.edu This signifies that 60% of the mass of all reactant atoms is converted into unwanted byproducts and waste, including substantial amounts of toxic inorganic salts like aluminum trichloride (B1173362) hydrate. scheikundeinbedrijf.nlmonash.edu

Synthesis of Structural Analogues and Chemically Modified Derivatives of this compound

The synthesis of structural analogues and chemically modified derivatives of this compound is a key area of research aimed at exploring the structure-activity relationships and developing new compounds with potentially enhanced or different biological activities.

The preparation of functionalized phenylpropanoic acid analogues involves introducing various substituents onto the phenyl ring or modifying the propanoic acid side chain. For instance, 2-(4-bromomethyl)phenylpropionic acid is a key intermediate for the synthesis of other derivatives. patsnap.com Its preparation can be achieved by reacting the corresponding starting material with hydrobromic acid. patsnap.com

Hydrogenation of cinnamic acid is a common method to produce 3-phenylpropanoic acid. wikipedia.org This reaction can be carried out using various reducing agents, including sodium amalgam or through electrolysis. wikipedia.org The resulting phenylpropanoic acid can undergo further reactions, such as cyclization to form 1-indanone. wikipedia.org

The synthesis of β²-amino acids can be achieved using an auxiliary-based method. For example, (R)-2-(benzyloxycarbonylamino-methyl)-3-phenylpropanoic acid can be prepared using a specific chiral auxiliary. orgsyn.org This multi-step synthesis involves the use of reagents like dichloromethane, ethyl acetate, and hexane (B92381) for extraction and crystallization. orgsyn.org

Table 2: Example of a Reaction for Preparing a Functionalized Phenylpropanoic Acid Analogue. patsnap.com

Reactant 1Reactant 2Reaction ConditionsProductYield
Compound 1 (70g)Hydrobromic acid (600g, 40%)60-65°C, 5 hours, Nitrogen atmosphereCompound 3 (light yellow liquid)92%

The incorporation of the isopropylphenyl moiety into nitrogen- and sulfur-containing heterocyclic systems is a strategy to create novel compounds with diverse chemical properties. While specific examples directly detailing the synthesis of such derivatives from this compound are not prevalent in the provided search results, general synthetic strategies for related heterocyclic systems can be inferred.

For example, the synthesis of α,β-unsaturated compounds, which can be precursors to heterocyclic systems, can be achieved through a microwave-assisted reaction of an aromatic aldehyde with cyanoacetamide. oatext.com This suggests that 4-isopropylbenzaldehyde (B89865) could be used as a starting material to generate a building block containing the isopropylphenyl group, which could then be further elaborated into a heterocyclic structure.

The synthesis of phenylpropanoic acid itself can be achieved from cinnamic acid via hydrogenation. wikipedia.org This highlights a potential pathway where a substituted cinnamic acid bearing the isopropylphenyl group could be used to generate the corresponding propanoic acid, which could then be a precursor for cyclization reactions to form nitrogen or sulfur-containing heterocycles.

Exploration of Various Intermediate Compounds in Derivative Synthesis

The synthesis of derivatives from a parent molecule like this compound, commonly known as ibuprofen (B1674241), is a strategic approach in medicinal chemistry to enhance therapeutic effects or modify physicochemical properties. This process relies heavily on the generation of key intermediate compounds that possess reactive functional groups, allowing for further chemical modification. The carboxylic acid group of ibuprofen is a primary site for such derivatization, leading to the formation of esters, amides, hydrazides, and various heterocyclic structures. scirp.orgnih.gov

A pivotal intermediate in many synthetic pathways is ibuprofen hydrazide . nih.govyoutube.com This compound is typically synthesized from ibuprofen through an initial esterification step to produce an ibuprofen ester, such as ethyl 2-(4-isobutylphenyl)propanoate, followed by treatment with hydrazine (B178648) hydrate. nih.govresearchgate.net Alternatively, ibuprofen can be converted to ibuprofenoyl chloride using a reagent like phosphorus pentachloride, which then readily reacts with hydrazine hydrate to yield ibuprofen hydrazide. researchgate.net

Ibuprofen hydrazide serves as a versatile building block for a wide array of derivatives. For instance, it can undergo condensation reactions with aldehydes and ketones to form Schiff bases and hydrazones. nih.gov A notable example is the condensation of ibuprofen hydrazide with salicylaldehyde, which results in the novel Schiff base N′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl)propane hydrazide. nih.gov This intermediate has been further utilized to create various metal complexes. nih.gov Moreover, ibuprofen hydrazide is a precursor for synthesizing heterocyclic derivatives like oxadiazoles (B1248032) and pyrazoles. scirp.orgyoutube.com Reaction with carbon disulfide and potassium hydroxide (B78521) can lead to oxadiazole derivatives, while reaction with acetylacetone (B45752) under microwave conditions can yield pyrazole (B372694) structures. youtube.com

Another significant class of intermediates involves the direct modification of the ibuprofen core to introduce different reactive handles. The synthesis of 2-(4-bromomethylphenyl)propionic acid creates an intermediate where a reactive bromomethyl group is available for subsequent nucleophilic substitution reactions, opening pathways to a different set of derivatives. google.com

The following tables detail key intermediates and the derivatives synthesized from them, based on published research findings.

Table 1: Ibuprofen Hydrazide as a Key Intermediate

This table outlines various derivatives synthesized from the common intermediate, ibuprofen hydrazide.

Intermediate CompoundReagents/ConditionsDerivative SynthesizedReference
Ibuprofen HydrazideSalicylaldehydeN′-(4-hydroxybenzylidene)-2-(4-isobutylphenyl)propane hydrazide (Schiff Base) nih.gov
Ibuprofen HydrazideVarious Isothiocyanates, EthanolThiourea derivatives youtube.com
Ibuprofen HydrazideCarbon disulfide, KOH, EthanolOxadiazole derivatives youtube.com
Ibuprofen HydrazideAcetylacetone, Glacial Acetic Acid, MicrowavePyrazole derivatives youtube.com
Ibuprofen HydrazideSubstituted Benzaldehydes, Acetonitrile (B52724)(E)-N'-(Substituted)-2-(4-isobutylphenyl)propanehydrazide (Schiff Bases) researchgate.net

Table 2: Synthesis of Heterocyclic Derivatives via Cyclization

This table focuses on intermediates that undergo cyclization to form various heterocyclic systems attached to the core ibuprofen structure.

Starting MaterialIntermediate FormedReagents/Conditions for Next StepFinal Derivative ClassReference
Ibuprofen2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoleα-haloarylketones, Dry EthanolImidazo[2,1-b] nih.govnih.govgoogle.comthiadiazoles scirp.org
IbuprofenIbuprofen HydrazideAnthranilic acidQuinazolinone derivatives scirp.org

Table 3: Early-Stage Intermediates for Derivatization

This table presents intermediates formed in the early stages of ibuprofen synthesis, which can be diverted to produce derivatives.

Intermediate CompoundSynthetic UtilityPotential Derivative PathwayReference
1-(chloromethyl)-4-isobutylbenzenePrecursor to the nitrile in a multi-step synthesisConversion to 2-(4-isobutylphenyl)propionitrile followed by hydrolysis google.com
2-(4-bromomethylphenyl)propionic acidProvides a reactive bromomethyl group for substitutionNucleophilic substitution at the benzylic position google.com

The exploration of these intermediates is crucial for developing new chemical entities based on the this compound scaffold, enabling the fine-tuning of biological activity and the exploration of new therapeutic applications. nih.gov The reactivity of the carboxyl group, and the ability to introduce other functional groups onto the phenyl ring, provide a rich chemical landscape for derivative synthesis. scirp.orggoogle.com

Stereochemical Investigations and Chiral Resolution of 2 4 Isopropylphenyl Propanoic Acid

Fundamental Stereochemistry and Enantiomeric Forms of 2-(4-Isopropylphenyl)propanoic acid

This compound, a derivative of propanoic acid, possesses a chiral center at the second carbon atom of the propanoic acid chain. This chirality gives rise to two non-superimposable mirror images, known as enantiomers: (S)-2-(4-isopropylphenyl)propanoic acid and (R)-2-(4-isopropylphenyl)propanoic acid. These enantiomers exhibit identical physical and chemical properties in an achiral environment but differ in their interaction with plane-polarized light and other chiral molecules. The separation of these enantiomers is crucial as they can have different physiological effects.

Asymmetric Synthesis and Catalysis for Enantioselective Production

Asymmetric synthesis offers a direct route to obtaining a single, desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution of racemic mixtures. wikipedia.org

Chiral Catalyst Development and Application for Asymmetric Hydrogenation

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient method for producing chiral α-substituted propionic acids. nih.gov Recent advancements have focused on the use of earth-abundant metals like nickel, which are more environmentally friendly. nih.gov For instance, nickel catalysts, in conjunction with P-chiral ligands such as (R,R)-BenzP*, have demonstrated excellent reactivity and enantioselectivity in the asymmetric hydrogenation of α-substituted acrylic acids, precursors to chiral propionic acids. nih.gov These reactions can achieve high enantiomeric excess (ee) and substrate-to-catalyst ratios, making them suitable for industrial applications. nih.gov

The development of chiral catalysts extends to complexes of rhodium with bisphosphine ligands, which have been successfully used in the asymmetric hydrogenation of various unsaturated substrates. nih.gov The choice of ligand and reaction conditions is critical in achieving high enantioselectivity.

Enantioselective Reaction Optimization and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and enantioselectivity of asymmetric syntheses. For example, in the enzymatic resolution of related compounds like (R,S)-2-(4-methylphenyl) propionic acid, factors such as temperature, enzyme concentration, substrate concentration, and reaction time significantly influence the conversion and enantiomeric excess. researchgate.net Response surface methodology (RSM) can be employed to systematically evaluate these parameters and identify the optimal conditions for the reaction. researchgate.net Through such optimization, high conversion rates and enantiomeric excesses can be achieved. researchgate.net

Diastereomeric Salt Formation for Chiral Resolution

A prevalent method for separating enantiomers is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic acid with a chiral resolving agent, typically an optically active amine, to form a pair of diastereomers. wikipedia.orggoogle.com These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization. wikipedia.org

Design and Selection of Chiral Resolving Agents

The selection of an appropriate chiral resolving agent is a critical step and often involves screening a variety of candidates. onyxipca.com Common resolving agents for acidic compounds include optically active amines like 1-phenylethylamine (B125046) and its derivatives. wikipedia.orggoogle.com The choice of the resolving agent is based on its ability to form a stable, crystalline salt with one of the enantiomers, leading to a significant difference in solubility between the two diastereomeric salts. wikipedia.org The efficiency of the resolution is highly dependent on the specific interaction between the acid and the resolving agent.

Optimization of Cooling Crystallization Conditions for Enantiomer Separation

The resolution of racemic ibuprofen (B1674241) through diastereomeric salt formation is a widely adopted industrial method. acs.org This process involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities. acs.orgyoutube.com A critical aspect of this method is the optimization of cooling crystallization conditions to maximize the yield and diastereomeric excess (%de) of the desired salt.

A study focused on the chiral resolution of (S)-ibuprofen using (S)-(−)-α-methylbenzylamine (S-MBA) as the resolving agent investigated several parameters to optimize the process. acs.org The key factors influencing the efficiency of the cooling crystallization step include the choice of solvent and the temperature range. acs.org

Table 1: Effect of Solvent and Temperature on Cooling Crystallization

Solvent Temperature Range (°C) Diastereomeric Excess (%de) Yield (%)
Ethanol 60 to 10 95.2 85.1
Methanol 60 to 10 92.8 82.4
Isopropanol 60 to 10 90.5 78.9

Data sourced from a study on the chiral resolution of racemic ibuprofen. acs.org

The research also explored the impact of the equivalent ratio of racemic ibuprofen to the resolving agent and a nonchiral agent like potassium hydroxide (B78521) (KOH) on the formation of diastereomeric salts. acs.org Further optimization involved examining the solvent-to-antisolvent ratio, aging time, and the rate of antisolvent addition during the recovery of the S-enriched ibuprofen. acs.org Through a systematic investigation of these parameters, the chiral resolution process was successfully scaled up, providing practical guidelines for industrial applications. acs.org

Recovery and Recycling of Chiral Resolving Agents and Solvents

The economic viability and environmental sustainability of chiral resolution processes heavily depend on the efficient recovery and recycling of the resolving agent and solvents. After the separation of the diastereomeric salts, the resolving agent must be cleaved from the ibuprofen enantiomer and recovered for reuse.

One common method for recovering the resolving agent involves treating the diastereomeric salt with a strong acid, which protonates the ibuprofen, rendering it neutral and insoluble in water. youtube.com The neutral ibuprofen can then be extracted using a suitable organic solvent. youtube.com The chiral resolving agent remains in the aqueous phase as a salt and can be recovered.

A study on the chiral resolution of racemic ibuprofen developed a process for recycling the resolving agent and solvent using water-based reactions and phase diagrams. researchgate.net This approach focuses on the separation of the resolving agent from the diastereomeric complex by adding aqueous HCl. researchgate.net An appropriate water-immiscible organic solvent is then used to extract the resolving agent from the acidic aqueous solution. researchgate.net The unwanted (R)-ibuprofen from the mother liquor can be recovered and subjected to a racemization process, allowing it to be reintroduced into the resolution cycle. researchgate.net Furthermore, the use of (S)-lysine as a resolving agent offers a method where the unwanted enantiomer can be recovered and racemized through a simple thermal process, contributing to a more efficient and eco-friendly preparation of (S)-(+)-ibuprofen lysinate. researchgate.net

Enzymatic Kinetic Resolution of Racemic this compound Precursors

Enzymatic kinetic resolution presents a green and highly selective alternative to classical chemical resolution methods. This technique utilizes enzymes, typically lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.

Biocatalyst Identification and Engineering (e.g., Lipases) for Enantioselectivity

The success of enzymatic kinetic resolution hinges on the selection of a suitable biocatalyst with high enantioselectivity. Lipases, particularly from fungal sources, have been extensively studied for the resolution of racemic ibuprofen. conicet.gov.arnih.gov Lipases from Candida rugosa, Rhizomucor miehei, and Candida antarctica (lipase B) are among the most commonly used. conicet.gov.arnih.gov

Candida rugosa and Rhizomucor miehei lipases preferentially catalyze the esterification of the (S)-(+)-ibuprofen, while lipase (B570770) B from Candida antarctica is selective for the R(-)-enantiomer. conicet.gov.ar The choice of biocatalyst can be influenced by the desired outcome of the resolution. Immobilization of these enzymes on solid supports is a common strategy to enhance their stability and reusability. conicet.gov.arnih.gov

Optimization of Enzymatic Reaction Conditions (e.g., Esterification, Hydrolysis)

The efficiency of enzymatic resolution is significantly influenced by the reaction conditions. For the esterification of ibuprofen, key parameters include the choice of alcohol, organic co-solvent, temperature, and water content. nih.govnih.gov Primary alcohols generally lead to higher esterification yields compared to secondary alcohols, while tertiary alcohols are typically unreactive. nih.gov The reaction medium is also crucial, with lipases often exhibiting higher activity in hydrophobic solvents. nih.gov

A study investigating the enzymatic esterification of ibuprofen with sorbitol in a hexane (B92381)/water biphasic system using porcine pancreas lipase (PPL) optimized various reaction parameters. nih.govnih.govresearchgate.net The optimization included evaluating the effects of enzyme concentration, stirring speed, temperature, and substrate concentrations. researchgate.net For instance, the conversion yield of the IBU-sorbitol ester was found to increase with enzyme concentration up to a certain point. researchgate.net Similarly, the stirring speed influenced the reaction rate, indicating the importance of mass transfer in the biphasic system. researchgate.net

Chiral Chromatographic Separation Techniques

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative tool for the separation of enantiomers. This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).

Development of Chiral Stationary Phases for High-Performance Liquid Chromatography (HPLC)

A variety of chiral stationary phases have been developed and utilized for the separation of ibuprofen enantiomers. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used.

One study reported the successful separation of ibuprofen enantiomers using a CSP based on cellulose tris-(3,5-dimethylphenylcarbamate). chromatographyonline.com Another study employed a Chiralcel OJ-H column, which is based on cellulose tris(4-methylbenzoate) coated on silica (B1680970) gel, for the quantification of ibuprofen enantiomers. oup.com The mobile phase composition, typically a mixture of a nonpolar solvent like n-hexane, an alcohol like 2-propanol, and an acidic modifier like trifluoroacetic acid, is critical for achieving good separation. oup.com

An ovomucoid-based chiral stationary phase has also been investigated for the HPLC separation of ibuprofen enantiomers. actamedicamarisiensis.ro The study highlighted the significant influence of the mobile phase pH on the resolution, with the best separation achieved at a specific pH value. actamedicamarisiensis.ro Supercritical fluid chromatography (SFC) using a Kromasil CHI-TBB stationary phase has also been shown to be effective for the separation of ibuprofen enantiomers, with the type and content of the modifier in the CO2 mobile phase playing a crucial role. nih.gov

Method Validation for Enantiomeric Purity and Enantiomeric Excess (ee) Determination

The determination of enantiomeric purity and enantiomeric excess (ee) for this compound, commonly known as ibuprofen, is crucial as the pharmacological activity resides almost exclusively in the (S)-(+)-enantiomer. nih.govutep.edu Validated analytical methods are essential to accurately quantify the proportion of each enantiomer in a sample. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). pensoft.net Key validation parameters include:

System Suitability: This ensures the chromatographic system is operating correctly. It involves repeated injections of a standard solution to evaluate the repeatability of retention times, peak areas, the number of theoretical plates (a measure of column efficiency), and resolution between the enantiomeric peaks. pensoft.net

Precision: This assesses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at different levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory).

Accuracy: This determines the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations of each enantiomer.

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Selectivity (or Specificity): This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. pensoft.net

A common approach involves the use of a chiral stationary phase (CSP) in the HPLC column. For instance, a C18 column can be used with a mobile phase consisting of a mixture of an organic solvent like acetonitrile (B52724) and a buffer at a specific pH, such as a phosphate (B84403) buffer at pH 3.0. pensoft.net Detection is typically carried out using a UV/VIS detector at a wavelength where the compound absorbs strongly, for example, 225 nm. pensoft.net

Table 1: Illustrative HPLC Method Parameters for Enantiomeric Purity Determination

ParameterValue/Condition
Column C18 (150 x 4 mm i.d., 5 µm)
Mobile Phase Acetonitrile: Phosphate buffer (pH 3.0) (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV/VIS at 225 nm
Injection Volume 20 µL

This table presents a representative set of parameters and may vary depending on the specific application and instrumentation.

The validation process ensures that the analytical method is reliable, reproducible, and fit for its intended purpose of determining the enantiomeric purity and ee of this compound.

Racemization Processes of this compound Enantiomers

Racemization is the process by which an enantiomerically pure or enriched sample is converted into a racemic mixture, which contains equal amounts of both enantiomers. For this compound, the (R)-(-)-enantiomer can undergo metabolic inversion to the pharmacologically active (S)-(+)-enantiomer in the body. nih.gov Understanding the racemization process is therefore of significant interest.

The racemization of this compound enantiomers can be influenced by several factors, including the presence of a base catalyst. nih.gov The process often proceeds through a keto-enol tautomerism mechanism. nih.gov The rate of this dynamic equilibrium, which leads to racemization, is proportional to the concentrations of both the substrate (the ibuprofen enantiomer) and the base catalyst. nih.gov

Studies have investigated the kinetics of base-catalyzed racemization in various solvent systems, such as a dimethyl sulfoxide (B87167) (DMSO)-water mixed medium. nih.gov A kinetic model can be established and experimentally verified to predict the time course of racemization under different concentrations of base and substrate. nih.gov

Table 2: Factors Influencing Racemization of this compound

FactorDescription
Base Catalyst The presence of a base, such as sodium hydroxide, can significantly increase the rate of racemization. nih.gov
Solvent The solvent system, for example, a mixture of DMSO and water, can affect the kinetics of the racemization process. nih.gov
Temperature Generally, an increase in temperature will increase the rate of racemization.
pH The pH of the solution plays a critical role, with racemization being more pronounced under basic conditions. utep.edu

In some chemical processes, racemization is intentionally induced. For example, in the synthesis of optically pure 2-halopropionic acids, which can be precursors to other chiral compounds, the undesired esterified enantiomer can be hydrolyzed and racemized for recycling. google.com This can be achieved by heating the ester with a concentrated acid like hydrobromic acid. google.com While this specific example does not directly involve this compound, it illustrates a general principle of racemization that can be applied to α-substituted carboxylic acids. ru.nl

The racemization process is a key consideration in both the pharmacological evaluation and the synthetic strategies for producing enantiomerically pure this compound.

Advanced Analytical Methodologies for 2 4 Isopropylphenyl Propanoic Acid Characterization

Spectroscopic Elucidation of Molecular Structure and Purity

Spectroscopic methods provide detailed information about the molecular framework and functional groups present in 2-(4-isopropylphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound. Both ¹H and ¹³C NMR provide unique insights into the molecule's atomic connectivity and chemical environment. asahilab.co.jpoxinst.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound in a solvent like deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons in the molecule. asahilab.co.jpoxinst.comchemicalbook.com For instance, the aromatic protons typically appear as a set of doublets, while the protons of the isopropyl group and the propanoic acid moiety show characteristic multiplets and a quartet, respectively. asahilab.co.jpoxinst.com The integration of these signals provides a ratio of the number of protons in each environment. oxinst.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further establish the connectivity between neighboring protons. asahilab.co.jpazom.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. asahilab.co.jpazom.comaiinmr.com It typically shows nine distinct resonances for the 13 carbon atoms in ibuprofen (B1674241), with some signals overlapping. asahilab.co.jpazom.com Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. asahilab.co.jpazom.com For example, the carbonyl carbon of the carboxylic acid group appears at a characteristic downfield chemical shift. asahilab.co.jp Heteronuclear correlation experiments like HETCOR or HMQC link the proton signals directly to their attached carbon atoms, while HMBC experiments reveal longer-range correlations, aiding in the complete structural assignment. asahilab.co.jpoxinst.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound in CDCl₃

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carboxylic Acid (COOH)~11-12 (broad s)~181
Aromatic CH~7.1-7.2 (d)~127-129
Aromatic C (quaternary)-~137, ~140
CH of propanoic acid~3.7 (q)~45
CH₃ of propanoic acid~1.5 (d)~18
CH of isopropyl group~2.9 (septet)~30
CH₂ of isobutyl group~2.4 (d)~45
CH₃ of isopropyl group~0.9 (d)~22
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS), including High-Resolution Mass Spectrometry (HRMS), for Molecular Formula Confirmation and Fragmentation Studies

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of this compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.govwaters.com

The electron ionization (EI) mass spectrum of ibuprofen reveals a molecular ion peak corresponding to its molecular weight. researchgate.netakjournals.com The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways include the loss of the carboxylic acid group (COOH) and the propyl group. researchgate.netakjournals.comresearchgate.net For example, the loss of a propyl group (C₃H₇) can lead to the formation of an ion at m/z 163, and the subsequent loss of the carboxyl group (COOH) from this fragment can produce an ion at m/z 119. researchgate.net Tandem mass spectrometry (MS/MS) experiments can be used to further investigate the fragmentation of specific ions, aiding in the structural elucidation of metabolites and degradation products. waters.comwaters.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. scielo.org.arsemanticscholar.org

A prominent and well-defined band is observed in the region of 1706-1721.5 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the carboxylic acid group. scielo.org.arresearchgate.netresearchgate.net The spectrum also shows bands corresponding to the O-H stretching of the carboxylic acid, typically a broad band around 3000 cm⁻¹. researchgate.net Other significant peaks include those for C-H stretching and bending vibrations of the aromatic ring and the alkyl groups. researchgate.net The fingerprint region of the spectrum, typically from 1500 to 500 cm⁻¹, contains a complex pattern of bands that are unique to the molecule and can be used for identification purposes. researchgate.net

Table 2: Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹)
Carboxylic Acid (O-H)Stretching~3000 (broad)
Carboxylic Acid (C=O)Stretching1706 - 1721.5
Aromatic C-HStretching~3000-3100
Alkyl C-HStretching~2850-2960
Aromatic C=CStretching~1514
C-HBending~1464
CH-CODeformation~1428

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state of this compound. This technique has been used to determine the crystal structures of both the racemic mixture and the individual enantiomers. acs.orgiucr.orgresearchgate.net

Studies have shown that (S)-(+)-ibuprofen crystallizes with two molecules in the asymmetric unit, forming a cyclic hydrogen-bonded dimer. iucr.org The crystal structure reveals subtle conformational differences between the two molecules within the dimer. iucr.org The bond distances and angles are in close agreement with those of the racemic compound. iucr.org The determination of the crystal structure is crucial for understanding the physical properties of the solid form and for studying intermolecular interactions, such as the hydrogen bonding between the carboxylic acid groups of adjacent molecules. core.ac.uknih.gov

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from impurities and for its quantification in various samples.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Development and Applications for Compound Purity and Degradation Product Analysis

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the analysis of this compound. perkinelmer.comwaters.comsigmaaldrich.com In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water (often with a pH modifier like phosphoric acid) and an organic solvent such as acetonitrile (B52724) or methanol. sigmaaldrich.comnih.govthermofisher.cn

RP-HPLC methods have been developed and validated for determining the purity of ibuprofen and for quantifying its degradation products. waters.comnih.govresearchgate.net These methods are capable of separating ibuprofen from its related compounds and impurities, including its esters and intermediates. sigmaaldrich.com The United States Pharmacopeia (USP) provides a standardized HPLC method for ibuprofen analysis. perkinelmer.comwaters.comthermofisher.cn By monitoring the retention time and peak area, the identity and concentration of ibuprofen and its impurities can be determined with high accuracy and precision. nih.gov Stability-indicating HPLC methods are specifically designed to separate the active pharmaceutical ingredient from its degradation products formed under various stress conditions, such as oxidation and heat. nih.govresearchgate.netacs.orgacs.org

Table 3: Typical RP-HPLC Method Parameters for this compound Analysis

Parameter Condition
Column C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water with phosphoric acid (pH adjusted)
Detection UV at ~220-265 nm
Flow Rate ~0.7-2.0 mL/min
Injection Volume ~10 µL

Ultra-Performance Liquid Chromatography (UPLC) for Rapid and Sensitive Determination

Ultra-Performance Liquid Chromatography (UPLC) stands out as a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity for the analysis of this compound. oup.com This technique utilizes columns with smaller particle sizes (typically less than 2 μm), which allows for faster separations and reduced solvent consumption compared to conventional High-Performance Liquid Chromatography (HPLC). oup.comnih.gov

A key advantage of UPLC is its ability to rapidly determine this compound in various formulations. For instance, a UPLC method can achieve a run time of just 2.0 minutes for the determination of ibuprofen. dergipark.org.tr The chromatographic separation is often accomplished using a C18 column, a common choice for reversed-phase chromatography. nih.govdergipark.org.trdergipark.org.tr The mobile phase typically consists of a mixture of an aqueous buffer (like phosphate (B84403) or formate (B1220265) buffer) and an organic solvent such as acetonitrile or methanol. dergipark.org.trnih.gov Detection is commonly performed using a UV detector at a wavelength where ibuprofen exhibits strong absorbance, such as 220 nm or 264 nm. oup.comacademicjournals.org

The sensitivity of UPLC methods is demonstrated by low limits of detection (LOD) and quantification (LOQ). For example, a UPLC-MS/MS method for ibuprofen has shown a linear range of 1-5000 ng/mL. dergipark.org.trdergipark.org.tr Another UPLC method reported an LOD of 0.03 μg/mL and an LOQ of 0.05 μg/mL for an ibuprofen impurity, showcasing the method's ability to detect and quantify even trace amounts. thaiscience.info

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivative Analysis and Purity Evaluation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of this compound, particularly for assessing its purity and identifying volatile impurities. Due to the polar nature and low volatility of this compound, derivatization is often necessary to convert it into a more volatile form suitable for GC analysis. nih.gov Common derivatization agents include pentafluorobenzyl (PFB) bromide or silylating agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide. nih.govresearchgate.netscispace.com

The GC-MS method provides high selectivity and sensitivity, allowing for the separation and identification of ibuprofen and its related substances. nih.gov The mass spectrometer detector offers definitive identification of compounds based on their mass spectra. For instance, in a GC-MS/MS method, quantitative analysis can be performed using selected-reaction monitoring (SRM) of specific mass transitions, such as m/z 205 to m/z 161 for the derivatized ibuprofen. nih.gov

This technique is also valuable for determining optical purity, for example, by analyzing diastereomeric derivatives of (S)-ibuprofen to quantify the (R)-ibuprofen enantiomer as an impurity. nih.gov The method's sensitivity is highlighted by its ability to detect low levels of impurities, ensuring the quality of the final product. nih.gov

Method Validation and Quality Assurance in this compound Analysis

Method validation is a critical component of quality assurance in the analysis of this compound. It ensures that the analytical methods are suitable for their intended purpose, providing reliable and accurate results. Validation is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH). oup.comresearchgate.net

Specificity, Selectivity, Linearity, Precision, and Accuracy Studies

Specificity and Selectivity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be present, such as impurities or excipients. ijarsct.co.inscielo.org.ar In the context of this compound analysis, this is often demonstrated through forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light. nih.gov The analytical method must be able to separate the intact drug from any degradation products that are formed. nih.gov The selectivity of a method is its ability to differentiate and quantify the analyte from other substances in the sample. nih.gov

Linearity: Linearity studies demonstrate that the method's response is directly proportional to the concentration of the analyte over a given range. This is typically evaluated by analyzing a series of solutions with known concentrations and performing a linear regression analysis. A high correlation coefficient (r²), close to 0.999, indicates good linearity. ijarsct.co.innih.gov For example, a UPLC method for ibuprofen showed linearity over a concentration range of 0.20–6.00 µg/mL with a correlation coefficient greater than 0.998. oup.com

Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov For a precise method, the %RSD values should be within acceptable limits, typically less than 2%. nih.gov For instance, a UPLC method for ibuprofen reported intra-day and inter-day precision with %RSD values of 0.5% and 0.6%, respectively. nih.gov

Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix and the percentage of the analyte recovered is calculated. nih.gov Recovery values are typically expected to be within the range of 98-102%. thaiscience.info

Table 1: Summary of Method Validation Parameters for a UPLC Method for this compound Analysis

ParameterResultReference
Linearity Range1-5000 ng/mL dergipark.org.trdergipark.org.tr
Correlation Coefficient (r²)0.9921 dergipark.org.trdergipark.org.tr
Precision (%RSD)< 6.24% dergipark.org.trdergipark.org.tr
Accuracy (Recovery)99.07% - 102.66% dergipark.org.tr

Computational Studies and Molecular Modeling of 2 4 Isopropylphenyl Propanoic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been widely employed to investigate the molecular properties of 2-(4-Isopropylphenyl)propanoic acid. nih.gov These methods provide an accurate description of the molecule's structure, energy, and other fundamental properties. researchgate.net

Studies have utilized DFT with various basis sets, such as B3LYP/6-31G(d,p) and mPW1PW91/6-311++G(d,p), for geometry optimization to determine the most stable three-dimensional arrangement of the atoms. nih.govresearchgate.net The optimized geometric parameters, including bond lengths and angles, from these calculations often show good agreement with experimental data. researchgate.netresearchgate.net

The electronic properties of the molecule are critical for understanding its reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators. The HOMO-LUMO energy gap is a significant parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller energy gap suggests that less energy is required to excite an electron, indicating higher reactivity. mdpi.com For ibuprofen (B1674241), the dipole moment has also been calculated, which influences its polarity and behavior in different environments. mdpi.commdpi.com

Molecular Electrostatic Potential (MEP) studies are also performed to understand the reactivity of the molecule. researchgate.net The MEP map illustrates the charge distribution and identifies the electrophilic and nucleophilic sites, which is crucial for predicting how the molecule will interact with other chemical species. researchgate.netresearchgate.net

Computational Method Basis Set Calculated Properties Reference
Density Functional Theory (DFT)B3LYP/6-31G(d,p)Geometry optimization, chemical, physical, and spectral calculations. nih.gov
Density Functional Theory (DFT)mPW1PW91/6-311++G(d,p)Optimized geometric bond lengths and angles. researchgate.net
Density Functional Theory (DFT)B3PW91/6-311++G(2d,2p)Prediction of vibrational frequencies. researchgate.net
Time-Dependent DFT (TD-DFT)Not SpecifiedElectronic transitions. nih.gov

Molecular Docking Studies on Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein. nih.gov For this compound, docking studies have been crucial in understanding its interaction with its primary targets, the cyclooxygenase (COX) enzymes, COX-1 and COX-2. nih.govmdpi.com

These studies utilize the three-dimensional crystal structures of the COX enzymes, often obtained from the Protein Data Bank (PDB). nih.gov The protein structure is prepared by removing water molecules and heteroatoms, followed by energy minimization to resolve any unfavorable contacts. nih.gov The ligand, in this case, this compound, is then docked into the active site of the enzyme.

The results of docking studies are typically evaluated based on the binding energy, which indicates the strength of the interaction between the ligand and the target. A lower binding energy suggests a more stable complex. nih.gov For instance, the binding energy of ibuprofen with COX-2 has been reported in several studies, with values around -5.33 kcal/mol to -6.8 kcal/mol. mdpi.commdpi.comnih.gov

Furthermore, these studies reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand in the binding pocket. mdpi.comnih.gov For example, the carboxyl group of ibuprofen is often found to form hydrogen bonds with key amino acid residues in the active site of COX enzymes, such as THR212. mdpi.commdpi.com

Target Protein (PDB ID) Software Binding Energy (kcal/mol) Interacting Residues Reference
Cyclooxygenase-2 (5F19)PyRxNot specified in snippetNot specified in snippet nih.gov
Cyclooxygenase-2 (4PH9)Not specified in snippetNot specified in snippetNot specified in snippet nih.gov
Cyclooxygenase-2 (5IKT)Not specified in snippet-5.33THR212 mdpi.commdpi.com
Clarias gariepinus genesAutoDockVina-5.2 to -6.8ALA147 (GH), ASP31A (HSP70), SER43A, ASN53A (DMRT1) nih.gov

Prediction and Analysis of Molecular Descriptors Relevant to Chemical Behavior

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used to predict the physicochemical properties and biological activity of compounds.

For this compound, a range of molecular descriptors has been calculated. These include fundamental properties such as molecular weight and formula, as well as descriptors related to its "drug-likeness," such as the octanol-water partition coefficient (XLogP3-AA), which is an indicator of its lipophilicity. nih.govmatrix-fine-chemicals.com Other important descriptors include the number of hydrogen bond donors and acceptors, and the polar surface area (PSA), which influence the molecule's absorption and transport characteristics. mdpi.comnih.gov

Computational tools are also used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. nih.gov These predictions are vital in the early stages of drug development to assess the potential pharmacokinetic and toxicological profile of a compound. For ibuprofen and its analogues, ADMET predictions have been used to evaluate properties like hepatotoxicity, nephrotoxicity, and carcinogenicity. nih.gov

Descriptor Value Reference
Molecular FormulaC13H18O2 matrix-fine-chemicals.com
Molecular Weight206.285 g/mol matrix-fine-chemicals.com
XLogP3-AA2.7 nih.gov
Hydrogen Bond Donor Count1 nih.gov
Hydrogen Bond Acceptor Count2Not specified in snippet
Rotatable Bond Count4Not specified in snippet
Polar Surface Area< 140 Ų mdpi.com
LD50 (rat, oral)299 mg/kg nih.gov

Conformational Analysis and Energy Minimization Studies

This compound is a flexible molecule with several rotatable bonds, allowing it to adopt various three-dimensional conformations. Conformational analysis aims to identify the stable conformers of the molecule and their relative energies. This is often achieved through computational methods that systematically explore the molecule's potential energy surface. nih.gov

Energy minimization is a crucial step in computational studies to find the lowest energy and most stable conformation of a molecule. nih.gov This process is often performed before molecular docking or other simulations to ensure that the starting structure is in a low-energy state. nih.gov Algorithms such as the steepest descent and conjugate gradient methods are commonly used for energy minimization. nih.gov

Studies have employed techniques like molecular dynamics simulations with potentials such as the Amber potential to perform conformational searches and identify the most stable conformer of ibuprofen. nih.gov The understanding of the preferred conformations is important as it can influence the molecule's interaction with its biological targets and its physicochemical properties. mdpi.com

Molecular Interactions and Biochemical Mechanisms of 2 4 Isopropylphenyl Propanoic Acid and Its Analogues Non Clinical Focus

Investigations into Enzyme-Ligand Binding and Inhibition Mechanisms (Molecular Level)

The primary mechanism of 2-(4-Isopropylphenyl)propanoic acid involves the inhibition of cyclooxygenase (COX) enzymes. However, its interactions are nuanced, involving both direct competitive binding and more complex allosteric modulation.

This compound is a non-selective, reversible inhibitor of both cyclooxygenase isoforms, COX-1 and COX-2. nih.gov These enzymes are responsible for converting arachidonic acid into prostaglandin (B15479496) H2, the precursor to various prostanoids involved in physiological and pathological processes. nih.govclinpgx.org The compound acts as a competitive inhibitor by binding rapidly and reversibly to the enzyme's active site, thereby preventing the substrate, arachidonic acid, from binding. nih.govderangedphysiology.com

X-ray crystallography studies have provided a detailed view of these interactions at the atomic level. The binding of this compound occurs within the cyclooxygenase channel of the enzyme. nih.gov Key interactions that stabilize the enzyme-inhibitor complex include:

An ionic bond (salt bridge) between the carboxylate group of the propanoic acid and the positively charged guanidinium (B1211019) group of a conserved arginine residue (Arg-120) at the mouth of the active site. clinpgx.orgnih.gov

A hydrogen bond between the same carboxylate group and the hydroxyl group of a tyrosine residue (Tyr-355). clinpgx.orgnih.gov

These hydrophilic interactions at the entrance of the channel are major determinants of the binding and inhibition of COX enzymes. nih.gov The rest of the inhibitor molecule, including the isopropylphenyl group, projects into a hydrophobic recess within the enzyme's active site. nih.gov While both enantiomers of the compound exist, the S-(+)-ibuprofen isomer is the more potent inhibitor of COX enzymes and is primarily responsible for the compound's activity. clinpgx.orgnih.gov Crystal structures of COX-2 bound with a racemic mixture show that only the S-isomer is present in the active site, indicating it possesses a higher binding affinity for this isoform. nih.gov

The inhibitory potency of this compound is quantified by its binding affinity, often expressed as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ). These values underscore its non-selective nature, with comparable potency against both COX isoforms. The S-enantiomer, in particular, shows strong affinity.

Table 1: Binding and Inhibition Data for this compound (Ibuprofen)

Parameter Enzyme Value Assay Conditions Source
IC₅₀ Human COX-1 2.1 µmol/L In-vitro whole blood assay researchgate.net
IC₅₀ Human COX-2 1.6 µmol/L In-vitro whole blood assay researchgate.net
IC₅₀ Ovine COX-1 ~30 µM Arachidonic acid substrate researchgate.net

| Binding Affinity | COX-1 | -7.7 kcal/mol | In silico molecular docking | nih.gov |

While classically viewed as a competitive inhibitor of arachidonic acid oxygenation, recent findings reveal a more complex mechanism involving allosteric modulation, particularly for the COX-2 enzyme. nih.gov COX-2 functions as a conformational heterodimer, consisting of a catalytic monomer (Ecat) and an allosteric monomer (Eallo). acs.org this compound can bind to the allosteric site (Eallo), which in turn inhibits the catalytic activity of the partner monomer (Ecat). nih.govacs.org

This allosteric inhibition is substrate-dependent. When endocannabinoids like 2-arachidonoylglycerol (B1664049) (2-AG) are the substrate, the binding of this compound to the allosteric site can completely block their oxygenation. nih.govacs.org In this context, it acts as a non-competitive, allosteric inhibitor. nih.gov This has led to the reclassification of the R-isomer, once considered inactive, as a potent, substrate-selective allosteric inhibitor of COX-2. nih.gov However, for the substrate arachidonic acid, the inhibition mechanism is a combination of both competitive and allosteric effects. acs.org

The capacity of this compound to act as an allosteric modulator is not limited to COX enzymes. Studies have shown it can induce a significant allosteric conformational change in human serum albumin (HSA). wikipedia.org Furthermore, it has been demonstrated to inhibit RhoA signaling, a pathway involved in neuronal processes. This inhibition is not direct but is achieved through the allosteric activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). nih.gov

Supramolecular Chemistry and Self-Assembly of this compound Derivatives

The carboxylic acid moiety of this compound is pivotal not only for its biological activity but also for its role in forming ordered supramolecular structures through non-covalent interactions, primarily hydrogen bonding.

In the solid state, this compound molecules self-assemble into well-defined structures governed by hydrogen bonding. The most prominent structural motif is the formation of a cyclic dimer, where two molecules are linked by a pair of O–H⋯O=C hydrogen bonds between their carboxylic acid groups. wikipedia.org This creates a characteristic eight-membered ring, denoted as an R²₂(8) graph set motif. ajmc.com These robust hydrogen-bonded dimers are the fundamental building blocks of the crystal lattice. wikipedia.org

The energy of this double hydrogen bond has been quantified to be approximately 45.0 kJ mol⁻¹. wikipedia.org Spectroscopic studies indicate that these cyclic dimers are largely preserved even in the liquid state just above the melting point, though they can be replaced by singly hydrogen-bonded linear dimers at higher temperatures. wikipedia.org

Crystal engineering principles can be applied to modify the crystal habit of this compound. The type of solvent used during recrystallization significantly influences the resulting crystal shape due to differing hydrogen bonding capabilities between the solvent and the solute. For instance, solvents with a high hydrogen bonding ability, such as methanol, tend to produce chunky, equant crystals, whereas solvents with low hydrogen bonding ability, like hexane (B92381), result in needle-like (acicular) crystals. The formation of hydrogen bonds between the compound and various polymers, such as poly(N-vinyl pyrrolidone), is also a key mechanism in creating amorphous solid dispersions by disrupting the drug's crystallinity. researchgate.netacs.org

Table 2: Hydrogen Bonding Characteristics of this compound

Feature Description Significance Source
Primary Motif Cyclic Dimer via O–H⋯O bonds Forms the fundamental building block in the solid state. wikipedia.orgajmc.com
Graph Set Notation R²₂(8) Describes the eight-membered ring formed by the two hydrogen bonds. ajmc.com
Hydrogen Bond Energy ~45.0 kJ mol⁻¹ (for the dimer) Indicates a strong, stable interaction holding the dimer together. wikipedia.org

| Solvent Influence | High H-bond solvents (e.g., methanol) yield chunky crystals; Low H-bond solvents (e.g., hexane) yield needle-like crystals. | Allows for control over crystal morphology, which affects physical properties. | |

The ability of this compound and its derivatives to participate in host-guest chemistry allows for the formation of various inclusion complexes and coordination compounds. These interactions are being explored to create new materials and sensor systems.

A notable example is the formation of a host-guest complex with macrocyclic hosts like pillar nih.govarenes. By introducing a chiral guest into the pillar nih.govarene, a chiral nanochannel can be created. This system has demonstrated highly enantioselective recognition of the S-isomer of this compound, providing a basis for developing advanced chiral sensors. Cyclodextrins are another class of hosts known to form inclusion complexes with this compound. derangedphysiology.com

Beyond organic macrocycles, this compound can form complexes with inorganic materials. Mechanistic studies have shown that it can adsorb onto the surface of nanocrystalline hydroxyapatite (B223615), the main mineral component of bone. This process involves the dissociation of the ibuprofen (B1674241) dimer, followed by the attachment of a monomer to the hydroxyapatite surface through hydrogen bonding between the drug's hydroxyl group and the apatite's hydroxyl group, as well as an interaction between the drug's carbonyl group and a calcium center on the surface.

Furthermore, derivatives of this compound, such as those modified into hydrazides and subsequently Schiff bases, can act as ligands to form coordination complexes with various metal ions, including copper(II), nickel(II), cobalt(II), gadolinium(III), and samarium(III). researchgate.net

Environmental Chemical Behavior and Fate of 2 4 Isopropylphenyl Propanoic Acid Analogues

Adsorption and Sorption Dynamics in Environmental Matrices (e.g., Soil, Minerals)

The retention and mobility of 2-(4-Isopropylphenyl)propanoic acid analogues in the environment are significantly governed by their adsorption and sorption to soil particles and minerals. The extent of this interaction is influenced by the physicochemical properties of both the chemical compound and the environmental matrix.

For instance, the sorption of the non-steroidal anti-inflammatory drug ibuprofen (B1674241), a key analogue, has been shown to be stronger and more nonlinear in soils with higher organic matter content. Conversely, in soils with lower organic matter but higher clay content, sorption is weaker but still significant. nih.gov The amphiphilic nature of these compounds, possessing both hydrophobic and hydrophilic characteristics, combined with the complex charged and nonpolar surfaces available in soil, dictates their sorption behavior. nih.gov

Research on various soil minerals has provided further insights into these interactions. A study investigating the sorption of ibuprofen onto kaolinite (B1170537), montmorillonite (B579905), and goethite found that sorption was highest at a low pH of 3. bioline.org.br Among these minerals, montmorillonite exhibited a greater capacity for ibuprofen sorption compared to kaolinite and goethite. bioline.org.brresearchgate.net Specifically, at a neutral pH of 7, montmorillonite's sorption capacity was three times that of kaolinite and goethite. bioline.org.br This higher adsorption capacity of montmorillonite is attributed to its larger surface area and higher organic matter content. researchgate.net

The sorption of phenoxypropanoic acid herbicides, another group of structural analogues, is also primarily influenced by the organic matter content of the soil. service.gov.uk However, it has been suggested that the adsorption of these acids to organic matter is unlikely to significantly impede their biodegradation. service.gov.uk

Below is a data table summarizing the sorption capacity of different minerals for ibuprofen.

SorbentSorption Capacity (mg/g) at pH 3
Activated Carbon28.5
Montmorillonite6.1
Kaolinite3.1
Goethite2.2
Data sourced from Behera et al., 2012 bioline.org.br

Abiotic and Biotic Degradation Pathways in Aqueous and Soil Systems

Once released into the environment, this compound analogues are subject to various degradation processes, which can be broadly categorized as abiotic (non-biological) and biotic (biological).

Abiotic Degradation: A primary abiotic degradation pathway for these compounds, particularly in aqueous environments, is photodegradation, driven by solar radiation. nih.gov Studies on ibuprofen have shown that in the presence of clay particles and solar radiation, the compound breaks down into several smaller molecules, with decay rates being at least six times higher in irradiated samples compared to dark conditions. nih.gov Advanced oxidation processes, such as those involving hydroxyl radicals, are also effective in degrading ibuprofen in water. nih.gov

Biotic Degradation: Microbial degradation is a key process in the removal of these compounds from soil and water systems. ucanr.edu The rate and extent of biodegradation are dependent on the specific microbial communities present and the environmental conditions. ucanr.edu

For ibuprofen, several bacterial strains have been identified that can utilize it as a sole source of carbon and energy. frontiersin.org For example, Bacillus thuringiensis B1 has been shown to degrade 20 mg/L of ibuprofen within six days. frontiersin.org The degradation process often involves hydroxylation of the ibuprofen molecule. mdpi.com The half-life of ibuprofen in sediment has been observed to increase from 5.8 to 10.1 days, with the R-(-)-enantiomer showing better degradation than the S-(+)-enantiomer. nih.gov

Similarly, phenoxypropanoic acid herbicides like dichlorprop (B359615) are degraded by indigenous soil microbial communities. nih.gov The degradation of these herbicides is often faster in soils where they have been previously applied, as the microbial populations adapt and develop the necessary enzymatic machinery. ucanr.edu Fungi, particularly in acidic soils, and bacteria, in neutral soils, play a significant role in the transformation of these herbicides. ucanr.edu For instance, Rhodococcus cerastii IEGM 1278 can completely oxidize mecoprop (B166265) at concentrations of 100 mg/L within 144 hours in the presence of a co-substrate. nih.gov

The table below presents the degradation efficiency of ibuprofen by different bacterial strains.

Bacterial StrainInitial Ibuprofen Concentration (mg/L)Degradation Efficiency (%)Time
Achromobacter spanius S113091.1872 hours
Achromobacter piechaudii S183072.3972 hours
Bacillus thuringiensis B1201006 days
Data sourced from Al-Maqdi et al., 2023 and Marchlewicz et al., 2016 frontiersin.orgmdpi.com

Characterization of Environmental Transformation Products

The degradation of this compound analogues leads to the formation of various transformation products, which may have their own environmental behavior and toxicological profiles.

In the case of ibuprofen, several key transformation products have been identified in both laboratory studies and environmental samples. These include:

1-hydroxyibuprofen and 2-hydroxyibuprofen : Formed through the hydroxylation of the parent molecule. nih.gov

Carboxyibuprofen : Another common metabolite found in wastewater and the environment. nih.gov

4-acetylbenzoic acid : An abundant secondary product of ibuprofen's abiotic degradation. nih.gov

The degradation of phenoxypropanoic acid herbicides also results in specific transformation products. For example, the biodegradation of mecoprop can lead to the formation of 4-chloro-2-methylphenol . service.gov.uk The degradation of fenoxaprop-ethyl, another related herbicide, produces fenoxaprop, ethyl-2-(4-hydroxyphenoxy)propanoate (EHPP), 2-(4-hydroxyphenoxy)propanoic acid (HPPA), and 6-chloro-2,3-dihydrobenzoxazol-2-one (CDHB). nih.gov

The following table lists some of the identified transformation products of ibuprofen and their parent compound.

Parent CompoundTransformation Product
Ibuprofen1-hydroxyibuprofen
Ibuprofen2-hydroxyibuprofen
IbuprofenCarboxyibuprofen
Ibuprofen4-acetylbenzoic acid
Data sourced from Marques et al., 2023 and Rubasinghege et al., 2018 nih.govnih.gov

Influence of Environmental Factors (e.g., pH, Ionic Strength) on Compound Stability and Mobility

The stability and mobility of this compound analogues in the environment are significantly influenced by various factors, with pH and ionic strength being particularly important.

pH: The pH of the surrounding medium (soil or water) has a profound effect on the speciation and, consequently, the behavior of these acidic compounds. For ibuprofen, which has a pKa of 4.3, its sorption to soil increases as the pH decreases. researchgate.net At a pH below its pKa, ibuprofen exists predominantly in its neutral, less water-soluble form, which has a higher affinity for soil organic matter. researchgate.net Conversely, at a pH above its pKa, it is primarily in its anionic, more water-soluble form, leading to increased mobility and reduced sorption. researchgate.net Studies have shown that ibuprofen removal by microbial degradation is also pH-dependent, with higher efficiency observed at a neutral pH of 7.2 compared to a more alkaline pH of 8.0. nih.gov

Ionic Strength: The ionic strength of the aqueous phase can also affect the sorption of these compounds. For ibuprofen, an increase in ionic strength has been shown to increase its sorption capacity in acidic pH conditions. bioline.org.br However, the effect of pH is generally considered to be more dominant than that of ionic strength. bioline.org.br In the context of drug release from polymer systems, the release rate of ibuprofen has been observed to decrease with increasing ionic strength, which is attributed to the influence of cations on surface charge and electrostatic interactions. ijpsonline.comijpsonline.com

The table below illustrates the effect of pH on the distribution coefficient (Kd) of ibuprofen in soil.

pHDistribution Coefficient (Kd) (L/kg)
41.30
80.42
Data sourced from Fijałkowska et al., 2017 researchgate.net

Q & A

Q. What are the optimal synthetic routes for 2-(4-Isopropylphenyl)propanoic acid, and how can purity be validated?

The compound is commonly synthesized via Friedel-Crafts alkylation, where a propanoic acid derivative reacts with 4-isopropylbenzene in the presence of Lewis acid catalysts like AlCl₃ . To optimize yield and purity, reaction parameters (temperature, solvent polarity, and catalyst loading) must be systematically adjusted. Post-synthesis purification typically involves recrystallization or column chromatography. Purity validation requires analytical techniques such as:

  • HPLC (using a C18 column and UV detection at 254 nm) .
  • 1H/13C NMR to confirm substituent positions and absence of byproducts (e.g., unreacted isopropylbenzene) .
  • Mass spectrometry (MS) for molecular ion confirmation (expected m/z: 192.25 for [M+H]⁺) .

Q. What solvents and storage conditions are recommended for this compound?

this compound is soluble in polar organic solvents (e.g., ethanol, DMSO) and sparingly soluble in water . For long-term stability:

  • Store at –20°C in airtight, light-resistant containers to prevent photodegradation.
  • Avoid repeated freeze-thaw cycles, which may induce crystallization or decomposition .

Q. Which spectroscopic methods are most effective for structural characterization?

  • FT-IR : Key peaks include a broad O–H stretch (~2500–3000 cm⁻¹, carboxylic acid) and C=O stretch (~1700 cm⁻¹) .
  • NMR : In CDCl₃, expect a triplet for the isopropyl methyl groups (~1.2 ppm) and a singlet for the aromatic protons (~7.2 ppm) .
  • X-ray crystallography : For absolute configuration determination, single-crystal analysis is recommended .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Molecular docking (e.g., using AutoDock Vina) can simulate binding affinities to enzymes like cyclooxygenase (COX), leveraging the compound’s structural similarity to ibuprofen derivatives . Key steps:

  • Generate 3D conformers of the compound using Gaussian 09 at the B3LYP/6-31G* level.
  • Dock into COX-2 active sites (PDB ID: 5KIR) with a grid box centered on catalytic residues.
  • Validate predictions with in vitro enzyme inhibition assays .

Q. What metabolic pathways involve this compound, and how are its metabolites identified?

In vivo metabolism likely involves phase I oxidation (via CYP450 enzymes) to form hydroxylated derivatives and phase II conjugation (e.g., glucuronidation) . To track metabolites:

  • Use LC-MS/MS with collision-induced dissociation (CID) to fragment ions and identify hydroxylated or conjugated species .
  • Compare retention times and fragmentation patterns with synthetic standards .

Q. How should researchers address contradictions in reported bioactivity data?

Discrepancies in bioactivity (e.g., anti-inflammatory efficacy) may arise from:

  • Purity variations : Impurities like 2-(4-Ethylphenyl)propanoic acid (CAS 3585-52-2) can skew results . Validate samples via HPLC and NMR.
  • Assay conditions : Standardize cell-based assays (e.g., RAW264.7 macrophages) with consistent LPS stimulation doses and cytokine measurement protocols (ELISA for TNF-α/IL-6) .

Q. What strategies improve enantiomeric resolution for chiral derivatives?

Chiral separation of stereoisomers (e.g., R vs. S forms) can be achieved via:

  • Chiral HPLC using a Chiralpak IA column and hexane:isopropanol (90:10) mobile phase .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

Q. What safety protocols are critical for handling this compound in the lab?

While specific GHS data is limited, analogous propanoic acid derivatives require:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts .
  • Spill management : Neutralize spills with sodium bicarbonate and dispose as hazardous waste .

Methodological Notes

  • Data Sources : Prioritize peer-reviewed journals and authoritative databases (NIST, PubChem) over commercial sites .
  • Contradiction Management : Cross-validate findings using orthogonal techniques (e.g., NMR + MS) and report lot-specific purity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.